molecular formula C20H24N2O2 B2747542 1-(1-(3-(4-ethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)ethanol CAS No. 853752-50-8

1-(1-(3-(4-ethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)ethanol

Cat. No.: B2747542
CAS No.: 853752-50-8
M. Wt: 324.424
InChI Key: QQQIUMSIKXPPEK-UHFFFAOYSA-N
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Description

1-(1-(3-(4-ethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)ethanol is a synthetic organic compound that features a benzimidazole core linked to an ethylphenoxypropyl group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(3-(4-ethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)ethanol typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated with 3-(4-ethylphenoxy)propyl bromide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Reduction: The final step involves the reduction of the intermediate product to introduce the ethanol moiety, typically using a reducing agent like sodium borohydride in methanol.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for monitoring and adjusting parameters in real-time.

Chemical Reactions Analysis

Types of Reactions

1-(1-(3-(4-ethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The benzimidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The ethylphenoxy group can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in DMF for deprotonation followed by nucleophilic attack.

Major Products

    Oxidation: 1-(1-(3-(4-ethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)acetaldehyde or 1-(1-(3-(4-ethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)acetic acid.

    Reduction: 1-(1-(3-(4-ethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)ethane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for developing new drugs due to its benzimidazole core, which is known for its biological activity.

    Materials Science: The compound can be used in the development of organic electronic materials due to its potential optoelectronic properties.

    Biological Research: It can serve as a probe in biochemical studies to understand the interaction of benzimidazole derivatives with biological targets.

Mechanism of Action

The mechanism of action of 1-(1-(3-(4-ethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)ethanol would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The benzimidazole core is known to bind to various biological targets, potentially inhibiting or activating them through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-(3-(4-methylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)ethanol
  • 1-(1-(3-(4-chlorophenoxy)propyl)-1H-benzo[d]imidazol-2-yl)ethanol
  • 1-(1-(3-(4-fluorophenoxy)propyl)-1H-benzo[d]imidazol-2-yl)ethanol

Uniqueness

1-(1-(3-(4-ethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)ethanol is unique due to the presence of the ethyl group on the phenoxy moiety, which can influence its lipophilicity and, consequently, its biological activity and solubility. This subtle difference can significantly impact its interaction with biological targets and its overall pharmacokinetic profile.

Properties

IUPAC Name

1-[1-[3-(4-ethylphenoxy)propyl]benzimidazol-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-3-16-9-11-17(12-10-16)24-14-6-13-22-19-8-5-4-7-18(19)21-20(22)15(2)23/h4-5,7-12,15,23H,3,6,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQIUMSIKXPPEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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